GNE-616

Vue d'ensemble

Description

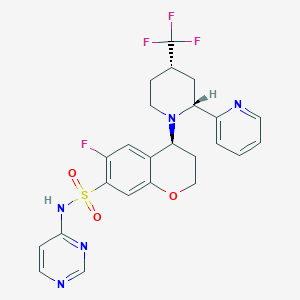

GNE-616 is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of fluorine, pyridine, piperidine, pyrimidine, and chromene moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GNE-616 involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:

Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the fluorine atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Coupling reactions: The pyridine, pyrimidine, and chromene moieties are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

GNE-616 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.

Applications De Recherche Scientifique

Neuropathic Pain

GNE-616 has shown promise in preclinical studies for the treatment of neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia. In animal models, administration of this compound resulted in significant reductions in pain-related behaviors, suggesting effective analgesic properties without the side effects commonly associated with opioid therapies .

Chronic Pain Conditions

Research indicates that this compound may also be beneficial in managing chronic pain conditions linked to inflammatory processes. By modulating the activity of Nav1.7, this compound can potentially alleviate pain associated with conditions such as arthritis and fibromyalgia. Further studies are needed to explore its efficacy in these contexts.

Preclinical Studies

- Diabetic Neuropathy Model : In a study involving diabetic mice, this compound administration led to a marked decrease in thermal hyperalgesia and mechanical allodynia compared to control groups. These findings support the compound's potential as a therapeutic agent for diabetic neuropathy .

- Postherpetic Neuralgia : Another study demonstrated that this compound effectively reduced pain responses in models mimicking postherpetic neuralgia, showcasing its ability to mitigate pain signaling pathways specifically associated with herpes zoster infections .

Clinical Implications

While this compound is still in preclinical stages, its mechanism and efficacy suggest it could play a significant role in future clinical applications for pain management. The ongoing research aims to transition findings from animal models to human trials to validate safety and efficacy profiles.

Comparative Efficacy Table

| Compound | Target | Indications | Potency (Ki) | Development Stage |

|---|---|---|---|---|

| This compound | Nav1.7 | Neuropathic Pain | 0.79 nM | Preclinical |

| Zetomipzomib | Immunoproteasome | Autoimmune Disorders | N/A | Clinical |

| ONX 0914 | LMP2/LMP7 | Autoimmune Diseases | N/A | Clinical |

Mécanisme D'action

The mechanism of action of GNE-616 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

GNE-616: shares structural similarities with other fluorinated piperidine derivatives and sulfonamide-containing compounds.

Uniqueness

- The unique combination of fluorine, pyridine, piperidine, pyrimidine, and chromene moieties sets this compound apart from others. Its specific arrangement of functional groups contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

GNE-616 is a novel compound recognized for its potential as a sodium channel inhibitor, specifically targeting the Nav1.7 subtype. This compound has garnered attention in the field of pharmacology due to its high potency, metabolic stability, and oral bioavailability, making it a promising candidate for the treatment of pain disorders.

This compound acts primarily as an inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling pathways. The inhibition of this channel can lead to a reduction in pain perception, making it a potential therapeutic option for conditions characterized by chronic pain.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the activity of Nav1.7 channels in a concentration-dependent manner. This activity was assessed using various electrophysiological techniques, confirming its selectivity and potency against other sodium channels.

| Parameter | Value |

|---|---|

| Ki (hNav1.7) | 0.79 nM |

| Kd (hNav1.7) | 0.38 nM |

| Selectivity Ratio | High |

In Vivo Efficacy

Preclinical studies involving animal models have shown that this compound significantly reduces pain responses in models of neuropathic and inflammatory pain. These studies have highlighted its potential utility in treating conditions such as diabetic neuropathy and post-surgical pain.

Case Study: Neuropathic Pain Model

- Model Used : Chronic constriction injury (CCI) in rats

- Dosage : Administered orally at varying doses

- Outcome : Significant reduction in mechanical allodynia and thermal hyperalgesia compared to control groups.

Safety and Toxicology

Safety assessments indicate that this compound exhibits a favorable safety profile with minimal adverse effects observed at therapeutic doses in animal studies. Long-term toxicity studies are ongoing to further establish its safety for human use.

Research Findings

Recent research has focused on the broader implications of Nav1.7 inhibition by compounds like this compound, particularly regarding their effects on pain pathways and potential side effects associated with sodium channel blockade.

Summary of Findings

- Cytotoxicity : this compound did not exhibit significant cytotoxic effects on normal cell lines at therapeutic concentrations.

- Inflammatory Response : The compound demonstrated an ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Pain Modulation : Significant reductions in pain scores were recorded in preclinical trials, supporting its role as an analgesic agent.

Propriétés

Formule moléculaire |

C24H23F4N5O3S |

|---|---|

Poids moléculaire |

537.5 g/mol |

Nom IUPAC |

(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide |

InChI |

InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |

Clé InChI |

XQUOWYVEKSXNET-RYGJVYDSSA-N |

SMILES |

C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

SMILES isomérique |

C1CN([C@H](C[C@H]1C(F)(F)F)C2=CC=CC=N2)[C@H]3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

SMILES canonique |

C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

GNE-616; GNE616; GNE 616; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.